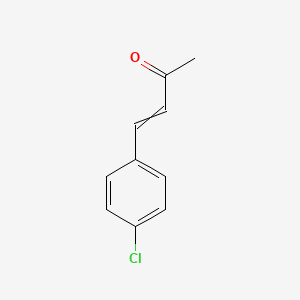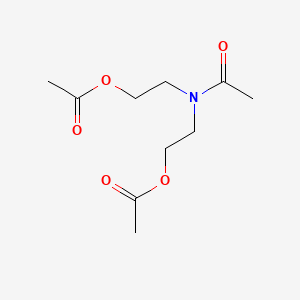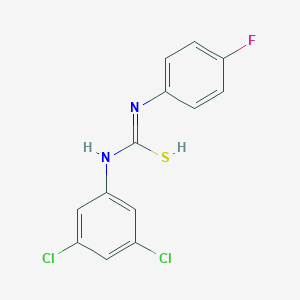
N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyltryptamine . It is a naturally occurring psychedelic compound of the tryptamine family. This compound is found in various plants and animals and has been used traditionally in some South American cultures for its psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyltryptamine typically involves the following steps:
Indole Synthesis: The starting material, indole, is synthesized through the Fischer indole synthesis method.
N-Methylation: The indole is then subjected to N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Dimethylation: The final step involves the dimethylation of the intermediate product using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyltryptamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyltryptamine: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studies focus on its role in neurotransmission and its effects on the central nervous system.
Medicine: Research explores its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
Industry: It is used in the development of new psychoactive substances and in the study of their pharmacological properties.
Mechanism of Action
N,N-Dimethyltryptamine: exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered neurotransmission and the characteristic psychedelic effects. The compound also interacts with other receptor systems, including dopamine and adrenergic receptors, contributing to its complex pharmacological profile.
Comparison with Similar Compounds
N,N-Dimethyltryptamine: is often compared with other tryptamine derivatives such as:
Psilocybin: Found in certain mushrooms, it is converted to psilocin in the body, which has similar effects to .
Lysergic acid diethylamide: A synthetic compound with a longer duration of action and more potent effects.
Mescaline: Found in certain cacti, it has a similar mechanism of action but different subjective effects.
The uniqueness of N,N-Dimethyltryptamine lies in its rapid onset and short duration of action, making it distinct from other psychedelics.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N'-(4-fluorophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUMLOCJMCLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(NC2=CC(=CC(=C2)Cl)Cl)S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

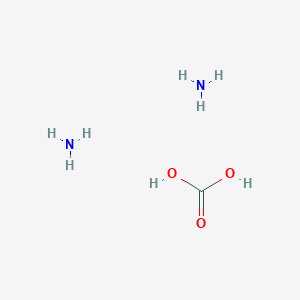
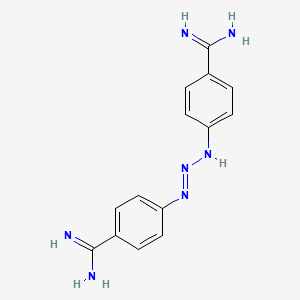
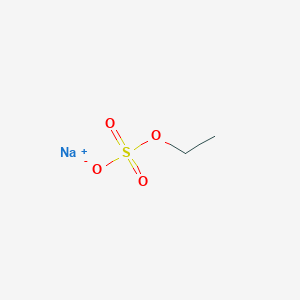
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
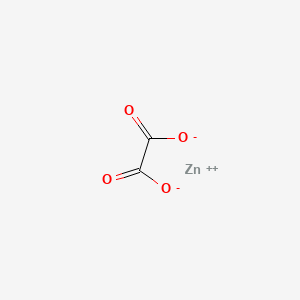
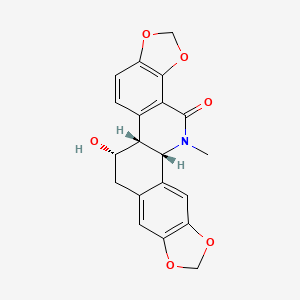
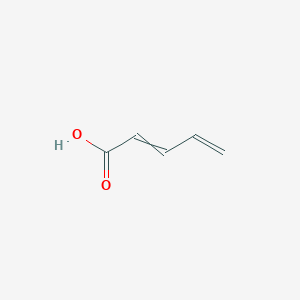
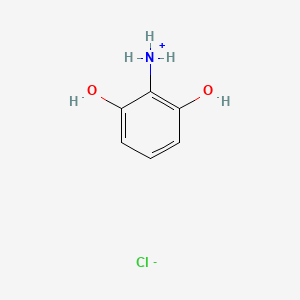
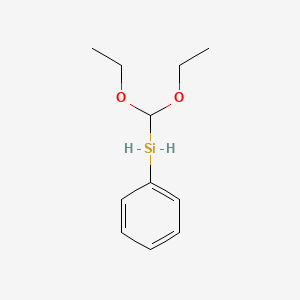
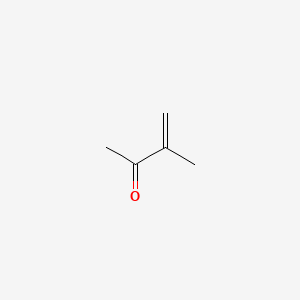
![N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)
